molecular formula C20H20FNO4 B1669532 Cyhalofop-butyl CAS No. 122008-85-9

Cyhalofop-butyl

Cat. No.: B1669532
CAS No.: 122008-85-9
M. Wt: 357.4 g/mol
InChI Key: TYIYMOAHACZAMQ-CQSZACIVSA-N
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Mechanism of Action

Target of Action

Cyhalofop-butyl primarily targets the acetyl coenzyme-A carboxylase (ACCase) , a pivotal enzyme in plant fatty acid biosynthesis . ACCase plays a crucial role in the synthesis of fatty acids, which are essential components of plant cell membranes and energy storage molecules.

Mode of Action

This compound acts as an inhibitor of ACCase . By inhibiting this enzyme, it disrupts the normal biosynthesis of fatty acids in plants, leading to a deficiency in essential cellular components and energy sources. This disruption eventually leads to the death of the plant.

Biochemical Pathways

The inhibition of ACCase by this compound affects the fatty acid biosynthesis pathway . This pathway is crucial for the production of lipids, which are essential components of cell membranes and energy storage molecules. When ACCase is inhibited, the production of these vital components is disrupted, leading to detrimental effects on the plant’s growth and survival .

Pharmacokinetics

It is known that this compound is absorbed and distributed throughout the plant, where it exerts its herbicidal effects . The specific impact of these ADME properties on the bioavailability of this compound is currently unknown.

Result of Action

The inhibition of ACCase by this compound leads to a disruption in fatty acid biosynthesis, resulting in a deficiency of essential cellular components and energy sources. This disruption causes the plant to stop growing and eventually die .

Action Environment

This compound is used in various environments, primarily in rice fields . Its efficacy and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For example, it has been noted that this compound may be persistent in some water systems depending on local conditions . Furthermore, the risk to aquatic organisms from this compound varies depending on the method of application, with aerial application potentially posing a higher risk than terrestrial application .

Biochemical Analysis

Biochemical Properties

Cyhalofop-butyl interacts with the enzyme acetyl-coenzyme A carboxylase (ACCase), which plays a crucial role in fatty acid biosynthesis . By inhibiting ACCase, this compound disrupts the lipid synthesis process, leading to the cessation of cell, organ, and tissue growth, ultimately causing plant death .

Cellular Effects

This compound has been observed to cause morphological changes in embryos, such as pericardial edema, tail deformation, and spine deformation . These changes were consistent with significant modifications in associated genes .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the ACCase enzyme . In resistant populations of certain plants, mutations have been observed in the genes encoding ACCase, which may confer resistance to this compound . Additionally, metabolic resistance mechanisms involving cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) have been identified .

Temporal Effects in Laboratory Settings

This compound is not expected to be persistent in soil systems but may be persistent in some water systems depending on local conditions . More detailed studies on the temporal effects of this compound in laboratory settings are needed.

Dosage Effects in Animal Models

In zebrafish embryos, exposure to this compound resulted in inhibited hatching, with the hatching rate decreasing at higher concentrations of the herbicide . In another study, exposure to 1.02 mg/L this compound significantly altered metabolism-related pathways .

Metabolic Pathways

This compound is involved in lipid metabolism pathways due to its inhibition of the ACCase enzyme . It has also been found to disturb the lipid metabolism of liver in zebrafish via inhibition of triglyceride (TG) levels .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that the herbicide is absorbed by the leaves and translocated primarily via the phloem to the meristematic tissues .

Subcellular Localization

Given its mode of action, it is likely to be localized in the chloroplasts where ACCase is found

Properties

IUPAC Name

butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIYMOAHACZAMQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1034503
Record name Cyhalofop-butyl
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Molecular Weight

357.4 g/mol
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Physical Description

Off-white to beige waxy solid (technical product); Clear amber liquid (end-use product); [HSDB]
Record name Cyhalofop-butyl
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Boiling Point

>270 °C (decomposes)
Record name CYHALOFOP-BUTYL
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Flash Point

122 °C (closed cup) /from table/, 255 °C (open cup) /from table/
Record name CYHALOFOP-BUTYL
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Solubility

Solubility (g/L at 20 °C): >250 in acetonitrile, dichloroethane, methanol; acetone, ethyl acetate; 6.06 in n-heptane; 16.0 in n-octanol, Solubility in water (mg/L at 20 °C): 0.44 (unbuffered); 0.46 (pH 5); 0.44 (pH 7)
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Density

Specific gravity = 1.172 at 20 °C
Record name CYHALOFOP-BUTYL
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Vapor Pressure

0.0000004 [mmHg], 5.3X10-2 mPa /4.0X10-7 mm Hg/ at 25 °C
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Color/Form

White crystalline solid, Waxy off-white to buff colored solid (technical); clear amber liquid (end-use)

CAS No.

122008-85-9
Record name Cyhalofop-butyl
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Record name Cyhalofop-butyl [ISO]
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Record name Cyhalofop-butyl
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Record name CYHALOFOP-BUTYL
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Melting Point

49.5 °C
Record name CYHALOFOP-BUTYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Cyhalofop-butyl?

A: this compound targets Acetyl-CoA Carboxylase (ACCase), a key enzyme involved in fatty acid biosynthesis in plants. [, , , ]

Q2: How does this compound inhibit ACCase activity?

A: While the precise mechanism is not fully elucidated, it's believed that this compound, specifically its active metabolite Cyhalofop acid, binds to the carboxyltransferase (CT) domain of ACCase, disrupting its function. [, ]

Q3: What are the downstream consequences of ACCase inhibition by this compound?

A: Inhibiting ACCase disrupts lipid biosynthesis, which is essential for cell membrane formation and function. This leads to the cessation of plant growth and ultimately plant death. [, ]

Q4: Does this compound show selectivity in its target?

A: Yes, this compound primarily targets the ACCase enzyme found in grasses, exhibiting selectivity towards grass weeds like Echinochloa crus-galli (barnyardgrass), Leptochloa chinensis (Chinese sprangletop), and Diplachne fusca (bearded sprangletop). [, , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H19ClFNO4, and its molecular weight is 379.8 g/mol.

Q6: What spectroscopic data is available for this compound?

A: While specific spectroscopic data wasn't provided in the papers reviewed, HPLC coupled with UV detection and LC-MS techniques are commonly used for detection and quantification of this compound and its metabolites. [, , , ]

Q7: Has resistance to this compound been observed in weed populations?

A: Yes, resistance to this compound has emerged as a significant challenge in weed management, particularly in Echinochloa crus-galli, Leptochloa chinensis, and Diplachne fusca. [, , , ]

Q8: What are the known mechanisms of resistance to this compound?

A8: Resistance mechanisms include:

  • Target-site mutations: Amino acid substitutions in the ACCase enzyme, specifically in the CT domain, can reduce herbicide binding affinity and effectiveness. Mutations such as Trp-2027-Cys, Ile-1781-Leu, Trp-2027-Ser, and Ile-2041-Asn have been identified. [, , ]
  • Non-Target-Site Resistance (NTSR): Mechanisms like enhanced herbicide metabolism involving cytochrome P450s and glutathione S-transferases contribute to resistance by detoxifying the herbicide before it reaches its target. [, , ]

Q9: Does cross-resistance to other herbicides occur in this compound-resistant weeds?

A: Yes, cross-resistance has been observed with other ACCase-inhibiting herbicides like metamifop, fenoxaprop-P-ethyl, quizalofop-P-ethyl, clethodim, sethoxydim, and pinoxaden. Cross-resistance to ALS-inhibiting herbicides like penoxsulam and auxin mimic herbicides like quinclorac and florpyrauxifen-benzyl has also been reported. [, , , ]

Q10: How quickly does this compound degrade in the environment?

A: this compound degrades relatively rapidly in paddy field environments, with a half-life (t1/2) of approximately 30 days in soil and water. [, ]

Q11: What are the main degradation products of this compound?

A: The major degradation product is Cyhalofop acid, the active metabolite responsible for ACCase inhibition. Other metabolites include R-(+)-2-[4-(4-carboxy-2-fluoro-4-cyanophenoxy) phenoxy]-propanoic acid and 2-[4-(4-aminocarboxyl-2-fluoro-4-cyanophenoxy)phenoxy]-propanoic acid. [, ]

Q12: What are the common formulations of this compound?

A: this compound is commonly formulated as emulsifiable concentrates (EC) and water-dispersible granules (WG). [, , , ]

Q13: How stable is this compound in different formulations and environments?

A: While specific data wasn't detailed in the reviewed research, the formulation significantly impacts stability. Factors like pH and temperature influence the hydrolysis rate of this compound, with higher pH and temperature generally accelerating degradation. [, ]

Q14: Are there strategies to enhance the stability and efficacy of this compound formulations?

A: Research suggests that biodegradable formulations using biodiesel, alkyl glycosides, benzyl starch ether, alpha-sulpho fatty acid methyl ester, and deionized water could improve biodegradability and potentially enhance stability. []

Q15: What are the main applications of this compound?

A: this compound is primarily used as a selective post-emergence herbicide for controlling annual grassy weeds, particularly in rice cultivation. It is effective against key weed species like barnyardgrass and Chinese sprangletop. [, , , , , ]

Q16: Are there concerns regarding the safety of this compound?

A: Given its classification as highly toxic in some studies and its potential impact on non-target organisms, responsible use and adherence to safety regulations are essential. Further research on long-term effects and potential bioaccumulation is needed. [, ]

Q17: What are potential areas for future research on this compound?

A17: Key areas include:

  • Understanding the molecular basis of NTSR: Identifying the specific enzymes (cytochrome P450s and glutathione S-transferases) involved in this compound detoxification in resistant weeds. [, ]
  • Developing rapid diagnostic tools: Creating molecular assays for the swift detection of resistance-conferring mutations in weed populations, aiding in timely management decisions. [, ]
  • Exploring novel formulations and application methods: Investigating new formulations like biodegradable emulsions to improve stability, efficacy, and minimize environmental impact. []
  • Assessing long-term ecological effects: Conducting comprehensive studies to evaluate the long-term impact of this compound on non-target organisms and ecosystem health. [, ]
  • Evaluating the impact of climate change: Researching how factors like elevated CO2 and temperature influence herbicide efficacy and resistance evolution in weeds. []

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